

Spectroscopic Profile of 1-Amino-3,3-diethoxypropane: A Technical Guide

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Compound of Interest

Compound Name: 1-Amino-3,3-diethoxypropane

Cat. No.: B1268047

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Amino-3,3-diethoxypropane** (CAS No: 41365-75-7), a versatile primary amine and acetal used in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical and spectroscopic data for **1-Amino-3,3-diethoxypropane** are summarized in the tables below, offering a clear and concise reference for researchers.

Table 1: General and Physical Data

Property	Value
Molecular Formula	C ₇ H ₁₇ NO ₂
Molecular Weight	147.22 g/mol
Appearance	Colorless to yellow liquid
Boiling Point	72°C @ 16.0 hPa
Density	0.910 g/mL
Refractive Index	1.4233 to 1.4253 (20°C, 589 nm)

Table 2: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.53	Triplet	1H	5.2	$-\text{CH}(\text{OEt})_2$
3.60	Quartet	2H	7.2	$-\text{OCH}_2\text{CH}_3$
3.45	Quartet	2H	7.2	$-\text{OCH}_2\text{CH}_3$
2.73	Triplet	2H	6.4	$-\text{CH}_2\text{NH}_2$
1.71	Quartet	2H	6.4	$-\text{CH}_2\text{CH}_2\text{NH}_2$
1.29	Broad Singlet	2H	-	$-\text{NH}_2$
1.14	Triplet	6H	6.8	$-\text{OCH}_2\text{CH}_3$

Table 3: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3)

Predicted Chemical Shift (δ) ppm	Assignment
102.3	$-\text{CH}(\text{OEt})_2$
61.5	$-\text{OCH}_2\text{CH}_3$
40.2	$-\text{CH}_2\text{NH}_2$
35.8	$-\text{CH}_2\text{CH}_2\text{NH}_2$
15.4	$-\text{OCH}_2\text{CH}_3$

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Table 4: IR Spectroscopic Data (Neat)

Wavenumber (cm ⁻¹)	Interpretation
3385	N-H stretching (primary amine)
2953	C-H stretching (aliphatic)
2831	C-H stretching (aliphatic)
1621	N-H bending (scissoring)
1389	C-H bending
1125, 1060	C-O stretching (acetal)

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
147	[M] ⁺ (Molecular Ion)
102	[M - CH ₂ CH ₂ NH ₂] ⁺
73	[CH(OEt) ₂] ⁺
44	[CH ₂ CH ₂ NH ₂] ⁺
30	[CH ₂ NH ₂] ⁺ (Base Peak)

Experimental Methodologies

The following sections outline the generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-Amino-3,3-diethoxypropane** was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard. Data processing involved Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of the neat liquid sample of **1-Amino-3,3-diethoxypropane** was placed between two sodium chloride (NaCl) plates to form a thin capillary film. The sample was then placed in the spectrometer's sample compartment, and the spectrum was recorded over the range of 4000-600 cm^{-1} . A background spectrum of the clean NaCl plates was acquired prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the liquid sample was introduced into the instrument, typically via a gas chromatography (GC) inlet or a direct insertion probe, where it was vaporized. The gaseous molecules were then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions were separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid chemical sample like **1-Amino-3,3-diethoxypropane**.



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Caption: Workflow for Spectroscopic Analysis.

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